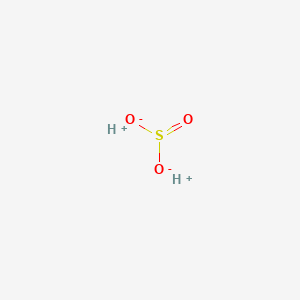
Sulfite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfite (SO₃²⁻) is a sulfur oxyanion characterized by a trigonal pyramidal geometry, with sulfur in the +4 oxidation state. It exhibits resonance stabilization, distributing the negative charge across three oxygen atoms, enhancing its stability . In aqueous solutions, this compound undergoes hydrolysis, producing basic solutions (pH ~9–9.5) . Common forms include sodium this compound (Na₂SO₃) and aluminum this compound (Al₂(SO₃)₃), the latter noted for exceptional stability due to covalent bonding, hydrogen bonding, and van der Waals interactions .
This compound plays critical roles in biological systems, such as in the sulfate assimilation pathway, where this compound reductase catalyzes its reduction to sulfide (S²⁻) for cysteine synthesis . Conversely, this compound oxidase oxidizes this compound to sulfate (SO₄²⁻) in plants, maintaining this compound homeostasis under stress . Industrially, this compound is used in paper pulping, water treatment, and as a reducing agent in dyeing and food preservation .
科学研究应用
Food Preservation
Role as a Preservative:
Sulfites are commonly used in the food industry as preservatives to prevent browning and spoilage. They inhibit the activity of enzymes that cause oxidation and browning in fruits and vegetables. For example:
- Fruits and Vegetables: Sulfites are used to maintain the color and freshness of dried fruits like apricots and raisins.
- Wine Production: In winemaking, sulfites help prevent oxidation and spoilage by inhibiting yeast and bacterial growth .
Case Study:
A study conducted on the efficacy of sulfites in preserving cherries found that this compound-treated cherries retained their color and flavor significantly longer than untreated samples. This demonstrates this compound's effectiveness in maintaining food quality during storage.
Medical Applications
Cytoprotective Effects:
Recent research highlights this compound's potential as a cytoprotective agent against oxidative stress in neurons. A study showed that physiological concentrations of this compound could protect rat neurons from oxytosis induced by high glutamate levels. The mechanism involves increasing intracellular levels of cysteine and glutathione (GSH), which are crucial for cellular defense against oxidative damage .
Potential Therapeutic Uses:
this compound's ability to enhance cysteine levels suggests its potential use in treating neurodegenerative diseases characterized by oxidative stress, such as Alzheimer's disease. Further research is needed to explore these therapeutic avenues fully.
Environmental Applications
Water Treatment:
Sulfites play a role in water treatment processes, particularly in the disinfection of water contaminated with this compound-reducing bacteria. A study showed that UV radiation combined with this compound effectively reduced microbial populations in water, making it safer for consumption .
Desulfurization:
In industrial settings, sulfites are utilized for desulfurizing flue gases to mitigate acid rain formation. They react with sulfur dioxide (SO₂) emissions from power plants, converting them into less harmful compounds .
Industrial Applications
Bleaching Agent:
Sulfites are employed as bleaching agents in various industries, including textiles and paper production. They help achieve desired whiteness levels by removing unwanted colors from raw materials .
Dough Conditioning:
In baking, sulfites serve as dough conditioners, improving the texture and volume of bread products. They enhance gluten development, leading to better dough elasticity and gas retention during fermentation.
Data Tables
| Application Area | Specific Use | Impact/Benefit |
|---|---|---|
| Food Preservation | Preventing browning in fruits | Maintains color and extends shelf life |
| Medical | Cytoprotection in neurodegeneration | Potential therapeutic agent for oxidative stress |
| Environmental | Water treatment | Reduces microbial contamination |
| Industrial | Bleaching agent | Improves product quality in textiles and paper |
| Industrial | Dough conditioning | Enhances texture and volume of baked goods |
相似化合物的比较
Sulfite vs. Sulfate (SO₄²⁻)
Key Differences :
- Oxidation State : this compound’s +4 state makes it more reactive than sulfate (+6), enabling participation in redox reactions .
- Enzymatic Pathways : this compound reductase reduces this compound to sulfide, while this compound oxidase oxidizes it to sulfate, illustrating its dual metabolic roles .
This compound vs. Bithis compound (HSO₃⁻)
Key Differences :
- Acid-Base Behavior : Bithis compound forms in acidic environments, while this compound predominates at higher pH .
- Applications : Sodium this compound (Na₂SO₃) is preferred in water treatment, whereas bithis compound salts are used in food preservation .
This compound vs. Sulfide (S²⁻)
Key Differences :
- Redox Behavior : this compound can act as both oxidizer and reducer, while sulfide is primarily reductive .
- Detection Challenges : Their similar nucleophilic properties necessitate specialized probes for differentiation .
This compound vs. This compound Esters (e.g., Ethylene this compound)
Key Differences :
- Chemical Nature: this compound esters are organic derivatives with enhanced stability in non-aqueous systems .
- Function: While inorganic this compound serves as a redox agent, this compound esters act as stabilizers in industrial processes .
Aluminum this compound vs. Other Metal Sulfites
Key Differences :
属性
CAS 编号 |
14265-45-3 |
|---|---|
分子式 |
SO3(2−) O3S-2 |
分子量 |
80.07 g/mol |
IUPAC 名称 |
sulfite |
InChI |
InChI=1S/H2O3S/c1-4(2)3/h(H2,1,2,3)/p-2 |
InChI 键 |
LSNNMFCWUKXFEE-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)[O-] |
规范 SMILES |
[H+].[H+].[O-]S(=O)[O-] |
Key on ui other cas no. |
15181-46-1 7782-99-2 |
物理描述 |
Solid Gas |
溶解度 |
558.5 mg/mL |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















